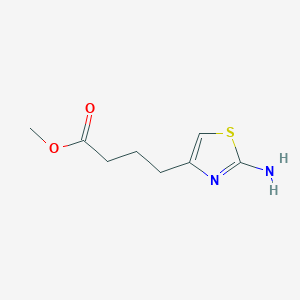
5-(Chloromethyl)-2-nitropyridine
Vue d'ensemble
Description
5-(Chloromethyl)-2-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaromatic family and is used in the synthesis of several pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-nitropyridine is not well understood. However, it is believed that the compound interacts with cellular components and disrupts their normal function. This disruption can lead to cell death or changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(Chloromethyl)-2-nitropyridine has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria. It also has anti-inflammatory properties and can reduce oxidative stress in cells. However, the compound has also been shown to be toxic to some cells and can cause DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Chloromethyl)-2-nitropyridine in lab experiments include its high purity and stability, its ability to react with a variety of compounds, and its potential applications in various fields. However, the limitations of using this compound include its toxicity to some cells and its potential to cause DNA damage.
Orientations Futures
There are several future directions for the research of 5-(Chloromethyl)-2-nitropyridine. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the study of the compound's potential applications in the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cells and organisms.
Conclusion:
In conclusion, 5-(Chloromethyl)-2-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is used as a starting material in the synthesis of several pharmaceuticals and agrochemicals and has several biochemical and physiological effects. While the compound has advantages for lab experiments, it also has limitations and potential toxicity. There are several future directions for research on this compound, including the development of new materials and pharmaceuticals and further study of its mechanism of action.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-nitropyridine has been extensively used in scientific research due to its potential applications in various fields. This compound is used as a starting material in the synthesis of several pharmaceuticals and agrochemicals. It is also used in the development of new materials and as a reagent in organic synthesis.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOLWDXJQWUYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B3249357.png)
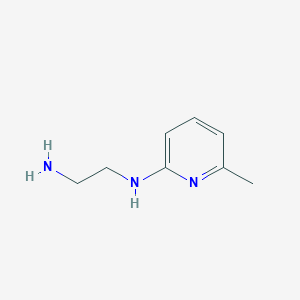
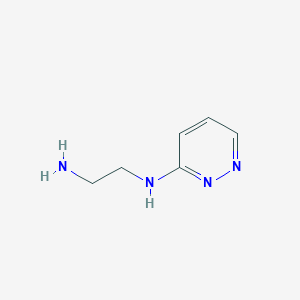

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3249387.png)
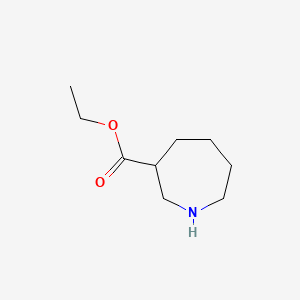
![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B3249407.png)
![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B3249412.png)
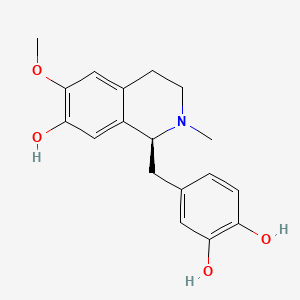
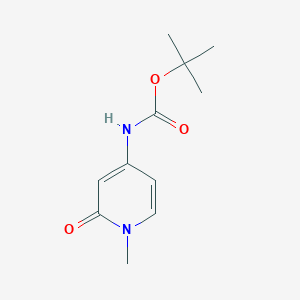
![2-(5-Aminoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3249438.png)

